4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol
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Overview
Description
4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol is a complex organic compound that features a bromine atom, a phenol group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, condensation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Another brominated phenol derivative with different substituents.
4-bromo-2-chlorophenol: A simpler brominated phenol with a chlorine atom.
Uniqueness
4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12BrN3O2 |
---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-16-7-8(6-14-16)12(15-18)10-5-9(13)3-4-11(10)17/h3-7,17-18H,2H2,1H3/b15-12+ |
InChI Key |
GSMNOCXJGXSRJV-NTCAYCPXSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C(=N\O)/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CCN1C=C(C=N1)C(=NO)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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